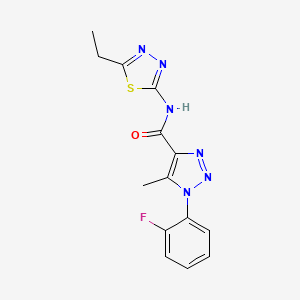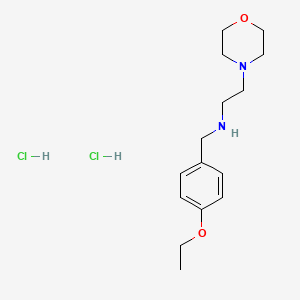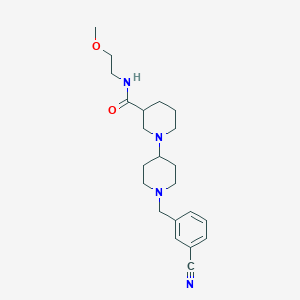![molecular formula C15H11F3N2O3 B5313927 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)
2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. This compound is also known as TFB-TN and belongs to the class of nitrobenzamides.
作用機序
The mechanism of action of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves the inhibition of certain enzymes and receptors by binding to their active sites. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and receptors such as peroxisome proliferator-activated receptor gamma (PPARγ). HDACs are involved in the regulation of gene expression and play a role in various diseases such as cancer and neurodegenerative disorders. PPARγ is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism and has been implicated in various diseases such as diabetes and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide depend on the specific enzyme or receptor that is inhibited. Inhibition of HDACs can lead to changes in gene expression and cell differentiation, which can have implications in diseases such as cancer and neurodegenerative disorders. Inhibition of PPARγ can lead to changes in glucose and lipid metabolism, which can have implications in diseases such as diabetes and obesity.
実験室実験の利点と制限
One advantage of using 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and study of their function. However, one limitation is the potential for off-target effects, which can lead to unintended consequences and affect the interpretation of results.
将来の方向性
For research on 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide include further studies on its potential applications in drug discovery, as well as studies on its mechanism of action and biochemical and physiological effects. Other potential future directions include the development of more specific and potent inhibitors of certain enzymes and receptors, as well as the study of the compound's pharmacokinetics and toxicity in vivo. Additionally, the use of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide as a probe in the study of enzyme and receptor function may lead to new insights and discoveries in the field of biochemistry and pharmacology.
合成法
The synthesis of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain the desired compound.
科学的研究の応用
2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has been studied for its potential applications in drug discovery. This compound has shown promising results in inhibiting the activity of certain enzymes and receptors that are involved in various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a probe to study the function of certain enzymes and receptors.
特性
IUPAC Name |
2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-10(5-4-8-13(9)20(22)23)14(21)19-12-7-3-2-6-11(12)15(16,17)18/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSIPVQUCLZMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-methyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5313853.png)
![[1-(3,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5313854.png)

![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B5313865.png)
![7-acetyl-6-(5-bromo-2-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5313873.png)

![2,4-bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5313882.png)
![4-ethyl-2-methyl-5-{[1-(3-phenylbutanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5313892.png)
![N-cyclohexyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5313915.png)
![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)

![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5313946.png)
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate](/img/structure/B5313951.png)